N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a compound of interest in various scientific fields due to its unique isotopic labeling and potential applications. The compound features a cyclohexatrienylmethyl group labeled with carbon-13 isotopes, an iodine atom, and a prop-2-ynylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide typically involves multiple steps, starting with the preparation of the isotopically labeled cyclohexatrienylmethyl precursor. This precursor is then subjected to iodination and subsequent coupling with prop-2-ynylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs.
Scientific Research Applications
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: Used as a labeled compound in reaction mechanism studies and isotopic labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed tracking of the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions. The iodine atom and prop-2-ynylacetamide moiety contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodoacetamide
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-bromo-N-prop-2-ynylacetamide
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-chloro-N-prop-2-ynylacetamide
Uniqueness
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is unique due to its specific isotopic labeling, which allows for precise tracking in scientific studies
Properties
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2/i3+1,4+1,5+1,6+1,7+1,11+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYGXAXEAIMJW-GKZPYVRYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)C(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.